molecular formula C22H24N4O3 B2681805 N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide CAS No. 2320899-63-4

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide

Cat. No.: B2681805
CAS No.: 2320899-63-4
M. Wt: 392.459
InChI Key: FVODKLZVBPWMFC-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide is a potent and selective small molecule inhibitor of Methyltransferase-like 3 (METTL3), the catalytic subunit of the methyltransferase complex responsible for N6-methyladenosine (m6A) RNA modification. This compound functions by binding directly to the SAM-binding pocket of METTL3, thereby competitively inhibiting its methyltransferase activity and reducing the global m6A levels in cells. As a key tool in the burgeoning field of epitranscriptomics, this inhibitor enables researchers to dissect the functional roles of m6A methylation in fundamental biological processes such as RNA stability, splicing, export, and translation. Its research value is particularly significant in oncology, where it is being investigated to target METTL3-dependent cancers, such as acute myeloid leukemia (AML), by disrupting the m6A-mediated translation of key oncogenes. The application of this inhibitor provides critical insights for validating METTL3 as a therapeutic target and for developing novel epigenetic-based cancer therapies. A study published in Nature (2021) details the identification and characterization of a related METTL3 inhibitor, UZH1, which shares a similar triazole-carboxamide scaffold and establishes the pharmacological principle of targeting this enzyme.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-4-3-5-17(14-15)21(27)23-12-13-25-22(28)26(18-8-9-18)20(24-25)16-6-10-19(29-2)11-7-16/h3-7,10-11,14,18H,8-9,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODKLZVBPWMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=C(C=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

    Final Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

In studies, derivatives of triazoles have shown minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics, suggesting that N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide could be a promising candidate for further development as an antimicrobial agent .

Antiviral Properties

The compound has also been identified as a potential antiviral agent. Specifically, it targets coronaviruses, making it relevant in the context of recent viral outbreaks. The structural components of the compound facilitate interactions with viral proteins, which could inhibit viral replication .

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested against MRSA and other pathogens. The results indicated that compounds bearing the triazole moiety exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as effective antimicrobial agents .

Study 2: Antiviral Activity Against Coronaviruses

In vitro assays demonstrated that similar compounds could inhibit the replication of coronaviruses by targeting specific viral enzymes. This suggests that this compound may also share this activity .

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolone Class

The compound shares a triazolone core with carfentrazone-ethyl (), a commercial herbicide. Key structural differences include:

  • Carfentrazone-ethyl : Contains a trifluoromethylphenyl group and an ethyl ester substituent.
  • Target Compound : Features a cyclopropyl group, 4-methoxyphenyl, and 3-methylbenzamide side chain.

Table 1: Structural and Functional Comparison

Property Target Compound Carfentrazone-ethyl ()
Core Structure 1,2,4-Triazol-5-one 1,2,4-Triazol-5-one
Key Substituents Cyclopropyl, 4-methoxyphenyl, benzamide Trifluoromethylphenyl, ethyl ester
Molecular Weight (g/mol) ~435 (estimated) 412.3
Biological Activity Hypothesized herbicidal/pharmaceutical Herbicidal (broadleaf weed control)
Solubility Likely low (lipophilic substituents) Low (ester group enhances formulation)

The cyclopropyl group in the target compound may confer greater metabolic stability compared to carfentrazone-ethyl’s trifluoromethyl group, which is prone to oxidative degradation .

Comparison with Benzamide Derivatives

The 3-methylbenzamide side chain aligns the compound with derivatives such as N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (). Key distinctions include:

  • Compound: Contains a benzyl group and a thio-linked hydroxyamino oxoethyl moiety.
  • Target Compound : Substitutes benzyl with cyclopropyl and lacks sulfur-based linkages.

Table 2: Electronic and Functional Differences

Feature Target Compound Compound
Aromatic Substituent 4-Methoxyphenyl (electron-donating) Benzyl (neutral electron effects)
Linker Group Ethyl (flexible) Methyl (rigid)
Bioactivity Hypothesis Enhanced membrane permeability Potential enzyme inhibition (thio group)

The 4-methoxyphenyl group in the target compound may improve π-π stacking interactions in biological targets compared to benzyl groups .

Research Findings and Mechanistic Insights

  • Lumping Strategy Relevance : The compound’s triazolone core and benzamide side chain align with the “lumping” approach (), where structurally similar compounds are grouped for predictive modeling. This suggests it could be classified with other triazolone-benzamide hybrids for pharmacokinetic studies.
  • Synthetic Challenges : Unlike carfentrazone-ethyl, which is synthesized via esterification (), the target compound’s amide bond likely requires coupling reagents (e.g., EDC/HOBt), increasing synthetic complexity.

Biological Activity

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide is a complex organic compound belonging to the class of 1,2,4-triazole derivatives. Its unique molecular structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and recent findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of 368.41 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions:

PropertyValue
Molecular FormulaC21H20N4O3
Molecular Weight368.41 g/mol
CAS Number2309341-47-5

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including resistant strains. For instance, studies have demonstrated that triazole derivatives can act as effective inhibitors of bacterial enzymes and disrupt bacterial cell wall synthesis.

In a comparative study of triazole compounds, this compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells.

A study identified this compound as part of a library screened for anticancer activity on multicellular spheroids, indicating promising results against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentRole in Activity
Cyclopropyl GroupEnhances lipophilicity and binding
Methoxyphenyl MoietyIncreases electron density
Triazole RingEssential for biological interactions

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors associated with disease pathways. For example:

  • Enzyme Inhibition : The triazole ring has been shown to inhibit fungal cytochrome P450 enzymes.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of triazole derivatives in drug discovery:

  • Antimicrobial Efficacy : A study found that compounds similar to this compound exhibited potent activity against MRSA strains with MIC values lower than traditional antibiotics .
  • Anticancer Screening : In a drug library screening process involving multicellular tumor spheroids, this compound was identified as a potential lead candidate due to its selective cytotoxicity against various cancer cell lines .

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